molecular formula C10H3F17 B1346941 1H,1H,2H-Perfluoro-1-decene CAS No. 21652-58-4

1H,1H,2H-Perfluoro-1-decene

Cat. No. B1346941
CAS RN: 21652-58-4
M. Wt: 446.1 g/mol
InChI Key: NKAMGQZDVMQEJL-UHFFFAOYSA-N
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Patent
US06946582B2

Procedure details

198 g of CF3(CF2)7CH═CH2 and 5 g of AlI3 were charged into a 200-ml stainless-steel autoclave and displacement of the atmosphere with nitrogen was repeated 5 times by vacuum evacuation and charging with nitrogen gas while cooling the autoclave with dry ice/acetone. The oxygen concentration inside the system was not more than 1 ppm and the moisture content was not more than 1 ppm. Thereafter, nitrogen was removed by evacuation and 11 g of hydrogen iodide gas was charged therein. Heating was carried out with stirring for two hours at 130° C. After cooling, the liquid in the autoclave was sampled, and GC analysis (gas chromatography analysis) and GC/MS analysis (gas chromatography/mass analysis) were performed. CF3(CF2)7CH2CH2I was produced at a conversion rate of 2% and at a selectivity of 100%.
Quantity
198 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]([C:8]([C:11]([C:14]([C:17]([C:20]([C:23]([CH:26]=[CH2:27])([F:25])[F:24])([F:22])[F:21])([F:19])[F:18])([F:16])[F:15])([F:13])[F:12])([F:10])[F:9])([F:7])[F:6])([F:4])([F:3])[F:2].[Al](I)(I)[I:29].C(=O)=O.CC(C)=O>>[C:1]([C:5]([C:8]([C:11]([C:14]([C:17]([C:20]([C:23]([CH2:26][CH2:27][I:29])([F:24])[F:25])([F:21])[F:22])([F:18])[F:19])([F:16])[F:15])([F:13])[F:12])([F:10])[F:9])([F:7])[F:6])([F:4])([F:3])[F:2] |f:2.3|

Inputs

Step One
Name
Quantity
198 g
Type
reactant
Smiles
C(F)(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C=C
Name
Quantity
5 g
Type
reactant
Smiles
[Al](I)(I)I
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
with stirring for two hours at 130° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The oxygen concentration inside the system
CUSTOM
Type
CUSTOM
Details
Thereafter, nitrogen was removed by evacuation and 11 g of hydrogen iodide gas
ADDITION
Type
ADDITION
Details
was charged
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ALIQUOT
Type
ALIQUOT
Details
the liquid in the autoclave was sampled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(F)(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)CCI

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.